2,5-Diethylthiophene

Vue d'ensemble

Description

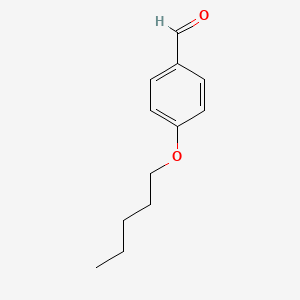

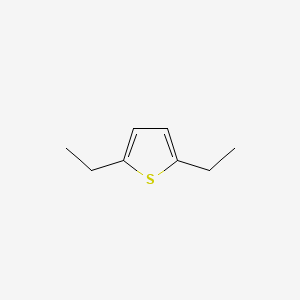

2,5-Diethylthiophene is an organosulfur compound . It is a derivative of thiophene, where two hydrogen atoms are replaced by ethyl groups at the 2nd and 5th positions . The molecular formula of 2,5-Diethylthiophene is C8H12S .

Molecular Structure Analysis

The molecular structure of 2,5-Diethylthiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom . Two of the carbon atoms are substituted with ethyl groups .Applications De Recherche Scientifique

Organic Semiconductors

2,5-Diethylthiophene derivatives are pivotal in the development of organic semiconductors . These compounds are integral to the advancement of electronics, particularly in the fabrication of organic field-effect transistors (OFETs) . Their unique electronic properties make them suitable for use in low-cost, flexible electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, 2,5-Diethylthiophene plays a significant role in the creation of OLEDs . The thiophene ring’s ability to conduct electricity and its stability under light exposure are valuable for producing brighter and more energy-efficient screens.

Corrosion Inhibitors

The industrial application of 2,5-Diethylthiophene includes its use as a corrosion inhibitor . Its incorporation into materials can prevent degradation caused by chemical reactions with the environment, thus extending the life of various metal components.

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties . They are explored for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents . This makes 2,5-Diethylthiophene a valuable scaffold in drug design and discovery.

Synthesis of Biologically Active Compounds

2,5-Diethylthiophene is used as a precursor in the synthesis of biologically active compounds. For instance, it’s utilized in the creation of molecules with anticancer properties and in the development of new therapeutic agents .

Material Science

In material science, 2,5-Diethylthiophene derivatives are employed to enhance the properties of materials used in various applications, from energy storage to sensor technology . Their versatility in modification makes them suitable for a broad range of material science innovations.

Metal Complexing Agents

These compounds can act as metal complexing agents , which is crucial in the field of analytical chemistry. They can form complexes with metals for purification or detection purposes .

Insecticide Development

Lastly, 2,5-Diethylthiophene derivatives are investigated for their use in the development of insecticides. Their ability to interact with biological systems can be harnessed to create compounds that are effective against pests .

Mécanisme D'action

Target of Action

Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

The exact mode of action of 2,5-Diethylthiophene is not well-documented. Thiophene derivatives are known to interact with various biological targets, leading to a range of effects. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Pharmacokinetics

The pharmacokinetics of thiophene derivatives can vary widely depending on their specific chemical structure .

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting they can induce a range of molecular and cellular effects .

Propriétés

IUPAC Name |

2,5-diethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTZGXZYJIJECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334604 | |

| Record name | 2,5-Diethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diethylthiophene | |

CAS RN |

5069-23-8 | |

| Record name | 2,5-Diethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.